molecular formula C20H21N3O4 B7017874 N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide

Cat. No.: B7017874
M. Wt: 367.4 g/mol
InChI Key: TVNCLDABZYNXRC-UHFFFAOYSA-N
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Description

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide is a complex organic compound that features a benzofuran and benzimidazole moiety

Properties

IUPAC Name

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-26-18-9-13-8-12(2)27-17(13)10-15(18)21-19(24)11-23-16-7-5-4-6-14(16)22-20(23)25/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCLDABZYNXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)CN3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran and 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid. The key steps in the synthesis may involve:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzofuran and benzimidazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(2-oxo-3H-benzimidazol-1-yl)acetamide: shares structural similarities with other benzofuran and benzimidazole derivatives.

    Benzofuran Derivatives: Compounds like 5-ethoxy-2-methylbenzofuran.

    Benzimidazole Derivatives: Compounds like 2-(2-oxo-3H-benzimidazol-1-yl)acetic acid.

Uniqueness

The uniqueness of this compound lies in its combined benzofuran and benzimidazole structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

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